1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-propionyl-
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Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-propionyl- is a complex organic compound with a unique structure that includes a naphthylamine core, tetrahydro modifications, and various functional groups such as methoxy and propionyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-propionyl- typically involves multiple steps, starting from commercially available precursors. The process may include:
Nitration and Reduction: Nitration of naphthalene followed by reduction to obtain 1-naphthylamine.
Tetrahydro Modification: Hydrogenation under specific conditions to achieve the tetrahydro form.
Functional Group Addition: Introduction of methoxy and propionyl groups through reactions such as methylation and acylation.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-propionyl- undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amines.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-propionyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-propionyl- involves interactions with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and other proteins.
Pathways Involved: Could involve inhibition or activation of specific biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: Shares the tetrahydro naphthylamine core but lacks additional functional groups.
N,N-Dimethyl-1-naphthylamine: Similar in structure but without the tetrahydro modification.
5,6,7,8-Tetrahydro-1-naphthylamine: Another tetrahydro derivative with different substitution patterns.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-propionyl- is unique due to its specific combination of functional groups and structural modifications, which confer distinct chemical and biological properties.
Properties
CAS No. |
64037-91-8 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[8-(dimethylamino)-4-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl]propan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-5-14(18)11-9-10-15(19-4)12-7-6-8-13(16(11)12)17(2)3/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
GLYPLLJSSGKHDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C2C(CCCC2=C(C=C1)OC)N(C)C |
Origin of Product |
United States |
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